Cymobarbatol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124962-11-4 |
|---|---|
Molecular Formula |
C16H20Br2O2 |
Molecular Weight |
404.14 g/mol |
IUPAC Name |
(7S,8aS,10aR)-3,7-dibromo-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-ol |
InChI |
InChI=1S/C16H20Br2O2/c1-15(2)13-7-9-6-11(19)10(17)8-12(9)20-16(13,3)5-4-14(15)18/h6,8,13-14,19H,4-5,7H2,1-3H3/t13-,14-,16+/m0/s1 |
InChI Key |
ALTFOIOEOXFNOO-OFQRWUPVSA-N |
SMILES |
CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |
Isomeric SMILES |
C[C@@]12CC[C@@H](C([C@@H]1CC3=CC(=C(C=C3O2)Br)O)(C)C)Br |
Canonical SMILES |
CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |
Synonyms |
4-isocymobarbatol cymobarbatol |
Origin of Product |
United States |
Origin, Isolation, and Comprehensive Characterization of Cymobarbatol
Natural Source Identification: Cymopolia barbata as a Producer Organism
Cymobarbatol is a natural product isolated from the green marine alga Cymopolia barbata. researchgate.netnih.govfsu.edubidd.groupnih.govnih.govmdpi.comresearchgate.netinnovareacademics.in This alga is typically found in shallow coastal waters, such as those near the Florida Keys. fsu.edu Cymopolia barbata is known to produce a variety of secondary metabolites, including prenylated bromohydroquinones, to which this compound belongs. nih.govfsu.edubidd.group Another related compound, 4-isothis compound (B51694), is also isolated from this same marine source. researchgate.netbidd.groupnih.govmdpi.comresearchgate.net
Isolation Methodologies from Marine Algal Extracts
The isolation of this compound from Cymopolia barbata involves a series of extraction and purification steps designed to separate the compound from the complex mixture of marine algal constituents. Initially, air-dried samples of Cymopolia barbata are typically extracted with a solvent mixture, such as methanol (B129727):dichloromethane (B109758) (1:1), yielding a crude dark green gum. researchgate.netnih.gov Alternatively, extractions can be performed with solvents of varying polarities; for instance, a non-polar extract can be generated using ethyl acetate (B1210297) (EtOAc) from freeze-dried algal material. fsu.edu This non-polar extract may then undergo further partitioning, for example, between hexane (B92381) and an 80% methanol:water (MeOH:H2O) solution. fsu.edu
Subsequent purification steps often involve chromatographic techniques. Vacuum liquid chromatography on silica (B1680970) gel is commonly employed, utilizing a gradient elution system with increasing proportions of dichloromethane (CH2Cl2) in hexanes, followed by 100% CH2Cl2, and finally a mixture such as 20% methanol:CH2Cl2. nih.govuwi.edu Further purification can be achieved through column chromatography, including the use of Sephadex LH-20 with methanol as the eluent, or silica gel chromatography with solvent systems like 30% acetone:hexane. nih.gov High-performance liquid chromatography (HPLC), specifically reversed-phase HPLC using columns such as Phenomenex Luna 5u C18(2) (250 × 10 mm; 5 μm) and a methanol:water gradient (e.g., 70–100% methanol over 32 minutes at 2 mL/min), has also been utilized to purify this compound and other related compounds. fsu.edu
Structural Elucidation Techniques for this compound and its Analogues (e.g., X-ray Crystallography, Spectroscopic Methods)
The complete structure and absolute stereochemistry of this compound and its analogues, such as 4-isothis compound, have been elucidated through a combination of advanced analytical techniques. researchgate.netbidd.groupmdpi.com Key among these is X-ray crystallography, which provides definitive information on the three-dimensional arrangement of atoms. researchgate.netbidd.groupmdpi.com
In addition to X-ray crystallography, a variety of spectroscopic methods are crucial for structural determination. Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR), is extensively used to identify the connectivity of atoms and functional groups within the molecule. researchgate.netnih.govfsu.edu For this compound, specific 1H NMR data has been reported, aiding in its characterization. fsu.edu
Table 1: Selected 1H NMR Data for this compound (400 MHz, CDCl3)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 0.85 | s | - |
| 1.12 | s | - |
| 1.22 | s | - |
| 1.90 | m | - |
| 1.90 | d | 8.21 |
| 2.23 | m | - |
| 2.43 | dq | 13.9, 2.8 |
| 2.66 | d | 18.0 |
| 3.00 | dd | 18.0, 8.0 |
| 4.31 | s | - |
Note: Data extracted from fsu.edu. Multiplicities: s = singlet, d = doublet, m = multiplet, dq = doublet of quartets, dd = doublet of doublets.
Mass spectrometry (MS) is also employed to determine the molecular weight and elemental composition of this compound, providing crucial information about its molecular formula. innovareacademics.inmdpi-res.comscribd.com Infrared (IR) spectroscopy contributes to structural elucidation by identifying characteristic functional groups present in the compound. innovareacademics.inmdpi-res.comscribd.comchemohollic.comthermofisher.com The combined application of these spectroscopic techniques and X-ray crystallography allows for the unambiguous determination of this compound's complex molecular architecture.
Chemical Synthesis and Derivatization Strategies for Cymobarbatol and Analogues
Total Synthesis Approaches to Cymobarbatol and its Epimers (e.g., 4-isothis compound)
The total synthesis of (±)-4-isothis compound has been achieved through various approaches, with brominative cyclization being a notable method. One such synthesis involved the re-examination of the brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether (compound 2) with 2,4,4,6-tetrabromocyclohexadienone. This reaction led to the formation of tricyclic compound 7 as the major product, along with methoxymethyl ether 10 of 2,4,6-tribromophenol, indicating the involvement of an oxonium ion (compound 12) in the reaction mechanism. Subsequently, compound 7 was successfully converted to (±)-4-isothis compound (compound 6) in high yield (99%) through a refluxing process in 80% aqueous acetic acid. The synthetic product was confirmed to be identical to natural 4-isothis compound (B51694) through spectroscopic analysis, including IR and ¹H-NMR spectra. nih.govnih.gov
Table 1: Key Intermediates and Products in the Synthesis of (±)-4-Isothis compound
| Compound | Description | Relevant Reaction | Yield (%) | Melting Point (°C) |
| 2 | 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether | Brominative cyclization | - | - |
| 7 | Tricyclic compound (major product from cyclization of 2) | Conversion to 4-isothis compound | - | - |
| 6 | (±)-4-Isothis compound | Conversion from 7 | 99 nih.gov | 62-63 nih.gov |
An enantioselective total synthesis of 4-isothis compound has also been reported, leveraging bromonium-induced polyene cyclizations. This approach utilized a novel bromonium reagent, bromodiethylsulfonium bromopentachloroantimonate (BDSB), which proved effective in cyclizing polyene precursors rapidly, in good yield, and with high diastereocontrol. ctdbase.org This highlights the utility of such reagents in constructing complex halogenated natural product scaffolds. While 4-isothis compound has been a prominent target for total synthesis, detailed total synthesis approaches specifically for this compound were not explicitly detailed in the provided search results, though both compounds are known to be isolated together from Cymopolia barbata.
Synthetic Methodologies for Structurally Related Prenylated Bromohydroquinones
This compound and 4-isothis compound belong to a class of compounds known as prenylated bromohydroquinones, often referred to as cymopols. The synthesis of structurally related prenylated bromohydroquinones often involves strategies for the ortho-prenylation of phenols. This process, which involves the attachment of an isoprenoid moiety (such as a prenyl group) to an aromatic ring, is crucial for generating a wide array of bioactive natural products.
Traditional methods for ortho-prenylation, such as phenoxide ortho-C-alkylation, involve deprotonating phenols to form phenoxides, which then react with prenyl bromide. However, these methods can suffer from competing side reactions, including para-prenylation, bis-prenylation, and oxygen-prenylation, leading to moderate yields (30–50%). The regioselectivity and control over multiple additions remain significant challenges, particularly when dealing with polyhydroxylated aromatic systems that require differential protection.
Recent advancements in synthetic methodologies have focused on developing more selective and general approaches. A new procedure utilizing ortho-quinone methides has been presented as a promising strategy, offering greater generality and flexibility in preparing ortho-prenylated phenol (B47542) derivatives. This method addresses some of the limitations of older techniques, allowing for better control over the substitution patterns and tolerating a wider range of functional groups. The ability to precisely introduce prenyl groups is vital, as prenylation can significantly enhance the lipophilicity and, consequently, the biological activity of aromatic substrates.
Design and Synthesis of Novel this compound Derivatives for Targeted Biological Evaluation
The design and synthesis of novel this compound derivatives are driven by the objective of exploring structure-activity relationships (SAR) and developing compounds with enhanced or altered biological profiles. Natural products like this compound, with their inherent bioactivity, serve as excellent starting points for medicinal chemistry efforts.
The strategic modification of the prenyl moiety or the aromatic backbone of this compound can lead to derivatives with improved pharmacological properties. For instance, studies on related brominated natural products, such as peyssonol A, have involved exploring SAR by synthesizing various precursors and analogues. This approach helps in identifying the key structural features responsible for observed bioactivity.
The general principle behind designing such derivatives involves:
Modifying the prenyl chain: Alterations to the length, branching, or saturation of the prenyl group can influence lipophilicity, receptor binding, and metabolic stability.
Varying halogenation patterns: Changing the position or number of bromine atoms (or introducing other halogens) can impact electronic properties and interactions with biological targets.
Derivatization of hydroxyl groups: Protecting or functionalizing the hydroxyl groups on the hydroquinone (B1673460) core can affect solubility, bioavailability, and reactivity.
The synthesis of these derivatives often involves applying the methodologies discussed in Section 4.2, adapting them to introduce specific modifications. The goal is to create a library of analogues that can be systematically evaluated for targeted biological activities, potentially leading to the discovery of new therapeutic agents.
Investigation of Diverse Biological Activities
Antimutagenic Activity Studies
Cymobarbatol has exhibited notable antimutagenic properties, particularly in in vitro assay systems.
This compound, along with 4-isothis compound (B51694), both isolated from the marine green alga Cymopolia barbata, have demonstrated antimutagenic activity against Salmonella typhimurium. This activity is typically assessed using the Ames Salmonella/microsome assay, a standard method for evaluating the ability of compounds to inhibit mutagenicity. These assays often employ specific Salmonella typhimurium tester strains, such as TA98 and TA100, and may incorporate metabolic activators (e.g., S9 mix) to simulate in vivo metabolic processes or test against direct-acting mutagens like sodium azide. Furthermore, crude extracts derived from Cymopolia barbata, the source organism of this compound, have also been reported to possess antimutagenic properties.
Antimutagenic agents function by inhibiting the effects of mutagens, thereby reducing the rate of reverse mutations in bacterial strains. While the precise mechanistic aspects of this compound's mutagenicity inhibition are not extensively detailed in the current literature, its demonstrated activity suggests interactions that interfere with mutagenic processes.
Antimitogenic and Anti-proliferative Effects
This compound has been recognized for its capacity to influence cell division and proliferation. This compound and 4-isothis compound are noted for their "potent antimitogenic properties". This indicates their ability to inhibit or reduce the rate of mitosis (cell division). Moreover, extracts from Cymopolia barbata, the natural source of this compound, have previously shown "antitumor" activity, suggesting broader anti-proliferative potential. Anti-proliferative effects generally involve mechanisms such as inducing cell cycle arrest and promoting apoptotic cell death.
Modulation of Gene Expression Pathways
Investigations into this compound's biological activities extend to its influence on gene expression pathways.
Crude extracts obtained from Cymopolia barbata have been observed to block progesterone-stimulated gene expression in human progesterone (B1679170) receptor cells. Progesterone plays a critical role in modulating gene expression by initiating cascades of signaling pathways that lead to large-scale gene expression programs, particularly through its cognate receptors. The ability of the source extract to interfere with these processes suggests that compounds like this compound may contribute to the modulation of hormone-responsive gene expression pathways.
Enzyme Inhibition Studies
While direct enzyme inhibition data specifically for this compound is not extensively detailed, related compounds from its natural source have shown significant activity. Polyisoprenylated bromohydroquinones (PBQs), also isolated from the marine alga Cymopolia barbata, have demonstrated potent inhibitory effects against CYP1B1 enzyme activities. The CYP1B1 enzyme is a notable molecular marker for cancer and represents a crucial target for drug discovery due to its overexpression in various tumor tissues compared to normal cells. Enzyme inhibitors are molecules that alter the catalytic activity of enzymes, a fundamental mechanism in many pharmacological interventions.
Cytochrome P450 (CYP) Enzyme Inhibition
Direct research findings specifically detailing the inhibition of Cytochrome P450 (CYP) enzymes, such as CYP1A1 or CYP1B1, solely by this compound are not explicitly available in the reviewed literature. Studies have primarily focused on other prenylated bromohydroquinones, which are related metabolites also isolated from Cymopolia barbata, for their potent inhibitory effects on these enzymes.
Protein Tyrosine Phosphatase (PTP) Inhibition
Current literature reviewed does not provide specific data or detailed research findings regarding the direct inhibition of Protein Tyrosine Phosphatases (PTPs), including PTP1B, by this compound.
Phospholipase A2 Inhibition
This compound, as a member of the "cymopols" class of molecules, has been associated with phospholipase A2 (PLA2) inhibition. While specific quantitative data for this compound's direct inhibition of PLA2 is not detailed in the provided information, the broader class of compounds to which it belongs has demonstrated this activity.
Antioxidant Potential and Free-Radical Scavenging Activity
This compound, along with its epimer 4-isothis compound, has been investigated for its antioxidant potential. These compounds exhibit antioxidative properties through their ability to scavenge free radicals, a characteristic determined using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Antimicrobial and Antifungal Investigations
This compound has demonstrated notable biological activity in antimicrobial investigations, specifically as a highly active antimutagen. Research indicates that this compound, alongside 4-isothis compound, exhibits strong antimutagenic activity against Salmonella typhimurium strains T-98 and T-100. nih.gov These compounds were also found to be nontoxic over a broad concentration range in these bacterial strains. nih.gov
Allelopathic Interactions in Marine Ecosystems
This compound plays a role in the allelopathic interactions observed within marine ecosystems. It is one of several compounds isolated from the green alga Cymopolia barbata that contribute to these interactions. Macroalgae, including Cymopolia barbata, synthesize and release a diverse range of allelopathic compounds as a defense mechanism against competitors and herbivores in their environment.
Mechanistic Insights into Cymobarbatol S Bioactivity at the Molecular and Cellular Level
Molecular Interactions with Specific Biological Targets (e.g., enzymes, receptors, proteins)
Understanding the molecular interactions of a compound with specific biological targets, such as enzymes, receptors, or proteins, is fundamental in pharmacology and drug discovery. ontosight.ainih.gov These interactions determine a compound's biological effect and its potential as a therapeutic agent. nih.gov For instance, if a compound exhibits inhibitory activity against an enzyme implicated in a disease, it could be considered a lead compound for further drug development. ontosight.ai The process involves screening large libraries of compounds to identify molecules with interesting biological activity against a specific target. nih.gov
While compounds structurally related to Cymobarbatol, such as those within the benzopyran class (PubChem CID: 9211), are known to interact with various biological systems researchgate.net, specific detailed research findings on this compound's direct molecular interactions with particular enzymes, receptors, or proteins are not explicitly available in the current scientific literature. The ChEMBL database, which identifies this compound as CHEMBL485050, indicates no specific targets or related bioactivities directly linked to this compound in its summarized data. ebi.ac.uk
Role in Nrf2/ARE Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. nih.govkeapstone.comnih.govund.edu Nrf2 is a pivotal redox-sensitive transcription factor expressed in all cell types, regulating a wide array of cytoprotective genes. frontiersin.org These genes are involved in detoxifying reactive oxidants and electrophilic agents, enhancing cellular antioxidant capacity, and regulating processes like glutathione (B108866) and thioredoxin biosynthesis, as well as enzymes such as glutathione S-transferase (GST), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1). keapstone.comund.edufrontiersin.org
Under normal conditions, Nrf2 is typically sequestered in the cytoplasm by Keap1 (Kelch-like ECH associated protein 1), which targets Nrf2 for ubiquitination and proteasomal degradation. keapstone.comund.edu Upon exposure to oxidative stress or certain chemopreventive agents, Nrf2 dissociates from Keap1, translocates into the nucleus, and forms heterodimers with sMaf proteins. keapstone.comund.edufrontiersin.org This complex then binds to the ARE sequences in the promoters of target genes, leading to their transcription and the subsequent upregulation of antioxidant and detoxification enzymes. keapstone.comund.edufrontiersin.org
The Nrf2/ARE pathway is increasingly recognized as a therapeutic target for diseases associated with oxidative stress and inflammation, including neurodegenerative diseases. nih.gov While many natural compounds and drugs are known to activate the Nrf2 pathway, specific detailed research findings or data tables demonstrating this compound's direct role in Nrf2/ARE signaling pathway activation are not available in the current search results. nih.govkeapstone.comnih.govund.eduwikipedia.org
Crosstalk with Inflammatory Pathways (e.g., TNF/NFκB) and Modulation of Pro-inflammatory Signals
Inflammation is a complex biological response to harmful stimuli, involving various signaling pathways and the release of pro-inflammatory mediators. wikipedia.orgthermofisher.com The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, activated by numerous stimuli including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgthermofisher.comsinobiological.comnih.gov TNF-α is a multifunctional pro-inflammatory cytokine that plays a significant role in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and the modulation of immune responses and inflammation. thermofisher.com
The NF-κB pathway typically exists in two major forms: the canonical (classical) and non-canonical (alternative) pathways. frontiersin.orgsinobiological.com In the canonical pathway, NF-κB dimers (commonly p50-p65) are inhibited by IκB proteins in the cytoplasm. frontiersin.orgsinobiological.com Upon activation by stimuli such as TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. frontiersin.orgsinobiological.com This frees NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those encoding cytokines, chemokines, and cell adhesion molecules, thereby promoting inflammation. researchgate.netfrontiersin.orgsinobiological.comnih.gov
Crosstalk between inflammatory pathways and other cellular defense mechanisms, such as the Nrf2 pathway, is well-established, with Nrf2 activation often leading to a decrease in inflammatory cytokines. nih.govfrontiersin.org However, specific detailed research findings or data tables illustrating this compound's direct crosstalk with inflammatory pathways like TNF/NFκB or its modulation of pro-inflammatory signals are not available in the current scientific literature.
Cellular and Subcellular Effects Influencing Biological Responses
The biological effects of a chemical compound are ultimately manifested through its cellular and subcellular effects, which can influence a wide range of biological responses. These effects can include changes in gene expression, protein activity, cellular metabolism, cell proliferation, differentiation, and apoptosis. thermofisher.com Compounds can exert their effects by interacting with specific cellular components, influencing intracellular signaling cascades, or altering cellular redox status. keapstone.comfrontiersin.org
Compound Names and PubChem CIDs
Structure Activity Relationship Sar Analysis of Cymobarbatol and Its Analogues
Identification of Key Pharmacophores and Structural Motifs Governing Bioactivity
Cymobarbatol is characterized as a prenylated bromohydroquinone (B146026), a class of compounds typically featuring a hydroxylated and brominated benzene (B151609) ring as a core structural motif. nih.govnih.gov The specific functional groups within this compound's unique chemical structure are considered crucial contributors to its physical, chemical, and biological properties.
For related bromophenol compounds, the presence of a hydroxyl moiety has been identified as critical for achieving selectivity and potency against cancer cells. Furthermore, a 1,4-dihydroxy arrangement within the bromophenol scaffold is highly conducive to antioxidant activity. In the context of isocitrate lyase (ICL) inhibition, the diphenylmethane (B89790) skeleton and the bromine moiety are recognized as essential pharmacophores. For prenylated hydroquinones, the length of the side-chain also plays a significant role in biological activity, with an optimal range of five to fifteen carbon atoms identified for antimicrobial effects.
Table 1: Key Structural Motifs and Associated Bioactivities
| Structural Motif/Feature | Compound Class | Associated Bioactivity/Role | Reference |
| Hydroxylated & Brominated Benzene Ring | Prenylated Bromohydroquinones | Core structural motif | |
| Hydroxyl Moiety | Bromophenols (e.g., PBQ2) | Critical for selectivity and potency against cancer cells | |
| 1,4-Dihydroxy Arrangement | Bromophenols | Highly suitable for antioxidant activity | |
| Diphenylmethane Skeleton | Bromophenols | Essential for ICL inhibition | |
| Bromine Moiety | Bromophenols | Essential for ICL inhibition | |
| Prenyl Side-Chain (5-15 carbons) | Prenylated Hydroquinones | Optimal for antimicrobial activity |
Influence of Halogenation Patterns on Biological Efficacy and Selectivity
This compound itself contains two bromine atoms, as indicated by its molecular formula C16H20Br2O2. ctdbase.org Halogenation, particularly bromination, is a prominent feature in marine natural products like bromophenols, which are widely distributed across green, brown, and red algae.
The position and number of bromine atoms significantly influence the biological efficacy of these compounds. For bromophenol derivatives, the bromine substituent is considered essential for maintaining bioactivity, particularly in their ability to target cancer cells. ctdbase.org Studies on ICL enzyme inhibition by bromophenols have shown a direct correlation between the increasing number of bromine atoms and enhanced inhibitory activity, underscoring the indispensable role of bromine in this mechanism.
Furthermore, the presence of specific bromination patterns, such as the 3-bromo-4,5-dihydroxybenzyl unit, has been highlighted as important for antimicrobial activity in highly brominated compounds. Even minor alterations in halogenation, such as substituting an aromatic bromine with a chlorine atom, can lead to dramatic changes in the inhibitory potency of a compound, as observed in studies of bromophenol-thiohydantoin analogues. This indicates a high sensitivity of biological activity to the precise halogenation pattern.
Table 2: Influence of Halogenation on Bioactivity
| Halogenation Feature | Effect on Bioactivity | Reference |
| Bromine Substituent | Essential for maintaining bioactivity, especially against cancer cells | ctdbase.org |
| Increased Bromine Number | Increases ICL enzyme inhibition activity | |
| 3-Bromo-4,5-dihydroxybenzyl Unit | Important for antimicrobial activity | |
| Aromatic Bromo to Chloro Substitution | Can cause dramatic changes in inhibitory potency |
Stereochemical Determinants of Biological Activity
The stereochemistry of this compound plays a crucial role in its biological activity, as evidenced by the existence of its epimer, 4-isothis compound (B51694). Both this compound and 4-isothis compound have been isolated from Cymopolia barbata and exhibit antimutagenic properties. nih.govnih.govbidd.groupnih.gov The distinction between these two compounds lies in their stereochemical configuration, highlighting that even subtle spatial differences can impact their biological profiles. The study of bromophenols often includes a specific focus on elucidating their stereochemistry, underscoring its recognized importance in determining their properties and activities.
Computational and In Silico Approaches for SAR Prediction and Lead Optimization
Computational and in silico methodologies have become indispensable tools in the exploration and optimization of marine natural products (MNPs) like this compound for drug discovery. bioregistry.io These approaches enhance the efficiency of identifying new lead compounds, predicting their bioactivities, elucidating their mechanisms of action, and optimizing their properties.
Key ligand-based (LB) chemoinformatics techniques frequently employed include Quantitative Structure-Activity Relationships (QSAR), which establish mathematical models correlating chemical structure with biological activity. Other LB methods involve the estimation of drug-likeness, prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, similarity searching, and the identification of pharmacophores.
In parallel, structure-based (SB) approaches, such as molecular dynamics simulations, molecular docking, and binding cavity analysis, are utilized to understand the interactions between compounds and their biological targets at an atomic level. These computational tools facilitate the virtual screening of large datasets of natural products, enabling the identification of promising candidates for further experimental validation. For instance, molecular docking-assisted SAR analysis has been instrumental in identifying potent inhibitors within series of compounds. Computational simulations, integrating drug-likeness filters (like Lipinski's rule of five), ADMET descriptors, docking, and molecular dynamics, have been successfully applied to identify marine-derived compounds with potential therapeutic applications. The integration of these computational tools with synthetic strategies is paramount for the successful generation and optimization of bioactive marine natural product leads.
Table 3: Computational Approaches in SAR Analysis and Lead Optimization
| Computational Approach | Description | Application in SAR/Lead Optimization | Reference |
| Quantitative Structure-Activity Relationships (QSAR) | Mathematical models correlating chemical structure with biological activity | Predicting bioactivity, lead optimization | |
| Drug-likeness Estimation | Prediction of pharmaceutical properties | Filtering potential drug candidates | |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, Toxicity | Assessing pharmacokinetic and safety profiles | |
| Similarity Searching | Identifying compounds with similar structural/property profiles | Discovering analogues with desired activities | |
| Pharmacophore Identification | Identifying essential structural features for bioactivity | Designing new active compounds | |
| Molecular Docking | Simulating compound-target interactions | Predicting binding affinity, identifying potent inhibitors | |
| Molecular Dynamics Simulations | Simulating dynamic behavior of molecules over time | Assessing stability of compound-target complexes | |
| Binding Cavity Analysis | Characterizing binding sites on target proteins | Understanding interaction mechanisms |
Preclinical Research and Potential for Therapeutic and Chemopreventive Applications Excluding Human Clinical Trials
In Vitro Models for Efficacy and Specificity Evaluation (e.g., Cancer Cell Line Studies)
There is currently no publicly available scientific literature detailing the evaluation of cymobarbatol's efficacy and specificity using in vitro models such as cancer cell line studies.
In Vivo Animal Models for Investigating Antitumor, Chemopreventive, and Antimutagenic Effects
While there are no available studies on the antitumor and chemopreventive effects of this compound in animal models, research has been conducted on its antimutagenic properties in a bacterial reverse mutation assay.
A study investigating the antimutagenic properties of this compound, isolated from the marine alga Cymopolia barbata, utilized Salmonella typhimurium strains TA98 and TA100. nih.gov The compound was found to be nontoxic to these bacterial strains over a wide range of concentrations. nih.gov
The research demonstrated that this compound exhibited strong inhibitory effects on the mutagenicity induced by 2-aminoanthracene (B165279) and ethyl methanesulfonate (B1217627). nih.gov In the assay with the TA98 strain, which requires a metabolic activator, this compound effectively inhibited the mutagenic action of 2-aminoanthracene. nih.gov Furthermore, it demonstrated strong inhibition of the mutagenicity of ethyl methanesulfonate in the TA100 strain. nih.gov
Table 1: Antimutagenic Activity of this compound
| Mutagen | Bacterial Strain | Metabolic Activation | Outcome |
|---|---|---|---|
| 2-aminoanthracene | Salmonella typhimurium TA98 | Required | Strong inhibition of mutagenicity. nih.gov |
Future Directions for Translational Research and Compound Development (Excluding Human Clinical Trials)
There is no currently available scientific literature outlining the future directions for the translational research and development of this compound.
Q & A
Q. Table 1. Framework for Resolving Mechanistic Contradictions
Q. Table 2. Multi-Technique Validation Protocol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
